8-Azaguanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial and Antitumor Activities

Naturally produced by some Streptomyces bacteria, 8-Azaguanine possesses inherent antibacterial and antitumor activities. Research has explored these properties in the following ways:

Antibacterial effects

Studies have shown that 8-Azaguanine disrupts bacterial growth by interfering with their guanine metabolism. Its structural similarity to guanine allows it to be incorporated into bacterial DNA, leading to mutations and ultimately cell death [].

Antitumor potential

Due to its ability to disrupt cellular processes, 8-Azaguanine has been investigated as a potential antitumor agent. Research suggests it may inhibit the growth of cancer cells by affecting their DNA synthesis [].

Immunomodulatory Effects

Recent research has shed light on a new potential application of 8-Azaguanine: its ability to modulate the immune system. Studies suggest it can:

- Enhance Natural Killer (NK) cell activity: NK cells are immune system components that can destroy tumor cells. A study identified 8-Azaguanine as a novel immunomodulatory drug (IMiD) that significantly increased NK cell cytotoxicity against blood cancer cells.

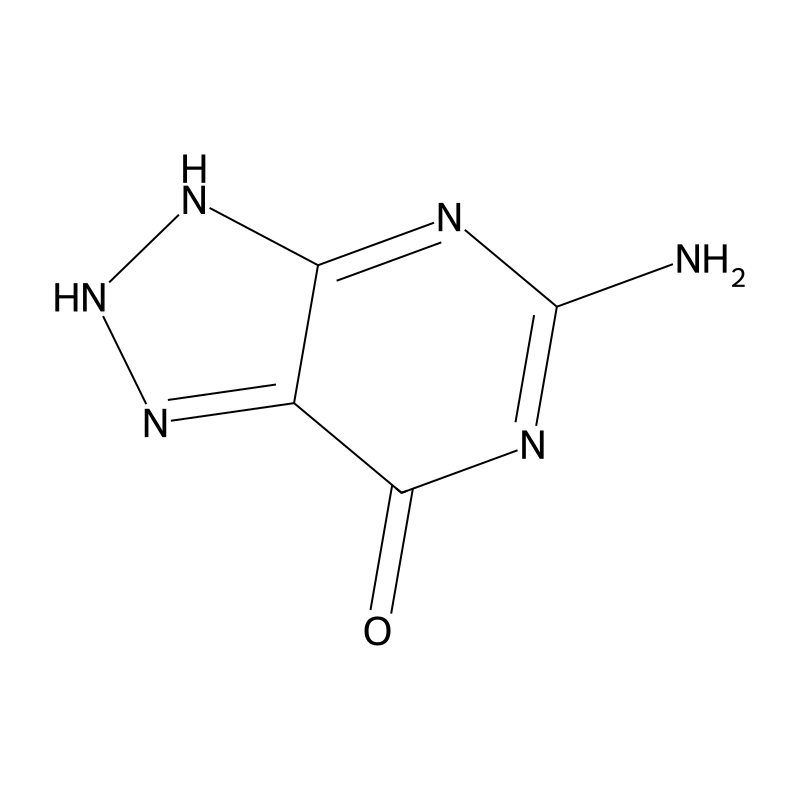

8-Azaguanine is a purine analog with the chemical formula . It is structurally similar to guanine, differing by the substitution of a nitrogen atom for the carbon at the eighth position of the purine ring. This compound has garnered significant attention due to its antineoplastic properties, particularly in cancer treatment, where it has been shown to inhibit tumor growth in animal models. Despite its potential, 8-Azaguanine has not been widely adopted for human cancer therapy but remains a valuable tool in molecular biology and pharmacology .

8-AG disrupts purine nucleotide biosynthesis, essential for cell growth and division. It gets incorporated into RNA molecules due to its structural similarity to guanine. This incorporation of 8-AG into RNA (as 8-azaguanosine) disrupts RNA function and inhibits further purine nucleotide synthesis by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) []. However, cells with mutations in the HGPRT gene are resistant to the effects of 8-AG because they cannot incorporate it into their RNA [].

Physical and Chemical Properties

The biological activity of 8-Azaguanine primarily revolves around its antitumor and antibacterial properties. It has demonstrated efficacy against various malignant neoplasms in experimental settings, particularly in murine models. The compound's mechanism involves its incorporation into RNA, leading to interference with protein synthesis and cellular proliferation. Additionally, studies have shown that it can inhibit the growth of certain microorganisms, further underscoring its potential as an antimicrobial agent .

Synthesis of 8-Azaguanine can be achieved through several methods:

- Chemical Synthesis: Traditional synthetic routes involve the modification of existing purine structures or the use of specific reagents to introduce the azole functionality.

- Biosynthetic Pathways: Recent research has identified biosynthetic gene clusters responsible for producing 8-Azaguanine in certain microbial species, such as Streptomyces. This approach leverages genetic engineering techniques to enhance production yields .

- Heterologous Expression: By expressing specific genes from Streptomyces in suitable host organisms (e.g., Escherichia coli), researchers can facilitate the production of 8-Azaguanine through recombinant DNA technology .

8-Azaguanine has several applications:

- Cancer Research: It serves as a model compound for studying purine metabolism and developing new antitumor agents.

- Molecular Biology: Its ability to integrate into RNA makes it useful for probing RNA function and studying the effects of nucleotide analogs on cellular processes.

- Antimicrobial Studies: Its antibacterial properties are explored for potential therapeutic applications against resistant bacterial strains .

Interaction studies involving 8-Azaguanine have revealed its capacity to alter metabolic pathways significantly. For example, when combined with other drugs like Allopurinol, the serum concentration of 8-Azaguanine can increase, enhancing its therapeutic effects. Additionally, it has been shown to interact with enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase, which may influence its efficacy and side effects in clinical settings .

Several compounds share structural similarities with 8-Azaguanine, each exhibiting unique properties:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Guanine | Purine base | Essential for nucleic acid synthesis | Natural nucleobase |

| 6-Thioguanine | Sulfur substitution | Antitumor agent | Used in leukemia treatment |

| Azathioprine | Purine analog | Immunosuppressive and antitumor effects | Primarily used for autoimmune diseases |

| 2-Aminopurine | Purine base | Antimetabolite | Inhibits DNA synthesis |

While these compounds exhibit some overlapping biological activities, 8-Azaguanine is unique due to its specific incorporation into RNA and its distinct mechanism of action against tumors .

The biosynthetic pathway of 8-azaguanine has been elucidated through comprehensive genomic and biochemical analyses of Streptomyces albus var. pathocidicus CGMCC4.1633 [1]. The complete biosynthetic gene cluster spans 11.5 kilobases and encompasses eleven open reading frames designated as 8-azgA through 8-azgK [1]. This gene cluster represents one of the most thoroughly characterized biosynthetic systems for 1,2,3-triazole-containing natural products in the Streptomyces genus.

Genome mining strategies employing GTP cyclohydrolase probes successfully identified the 8-azaguanine biosynthetic gene cluster, confirming its essential role through targeted gene disruption experiments [1]. The deletion of the entire 11-kilobase multigene region completely abolished 8-azaguanine production, establishing the cluster's direct involvement in the biosynthetic pathway [1]. Comparative genomic analysis revealed that Streptomyces hoynatensis KCTC 29069 contains highly homologous genes to the 8-azg cluster, specifically from 8-azgB to 8-azgH, although no 8-azaguanine-type product has been reported from this strain [1].

The biosynthetic gene cluster exhibits a sophisticated organization with genes encoding diverse enzymatic functions. The core genes include 8-azgF encoding GTP cyclohydrolase I, 8-azgA encoding nitric oxide synthase, 8-azgG encoding a radical SAM enzyme, and 8-azgD encoding monophosphate nucleosidase [1]. Heterologous expression studies demonstrated that a minimum set of four genes (8-azgABFG) can produce detectable amounts of 8-azaguanine in Streptomyces albus J1074, while the complete gene set 8-azgABCDEFGH generates approximately two-thirds of the native producer's yield [1].

Nitric Oxide Synthase-Linked Enzymatic Logic

The nitric oxide synthase component of the 8-azaguanine biosynthetic pathway represents a unique enzymatic mechanism for triazole ring formation in natural product biosynthesis [1] [2]. The gene 8-azgA encodes a bacterial nitric oxide synthase responsible for the oxidation of L-arginine to release nitric oxide, which serves as a crucial nitrogen source for triazole construction [1]. Biochemical characterization revealed that 8-AzgA functions similarly to mammalian nitric oxide synthases, catalyzing the conversion of L-arginine through N^G^-hydroxyl-L-arginine intermediate to produce nitric oxide [1].

The enzymatic mechanism involves the generation of reactive nitrogen species through nitric oxide autoxidation, producing nitrogen dioxide (NO₂) and dinitrogen trioxide (N₂O₃) [1]. These reactive nitrogen intermediates participate in the non-enzymatic triazole formation process, as demonstrated by feeding experiments where sodium nitrite supplementation could partially replace the function of 8-AzgA [1]. The nitric oxide synthase pathway represents an unprecedented biological strategy for incorporating nitrogen-nitrogen bonds into natural product structures.

The 8-AzgB protein functions as a major facilitator superfamily transporter, potentially acting as either a nitrate/proton symporter or nitrate/nitrite antiporter [1]. This transport system appears essential for the proper distribution and utilization of reactive nitrogen species within the biosynthetic pathway. The coordinated action of 8-AzgA and 8-AzgB establishes an intriguing reactive nitrogen species generation and transportation system that facilitates triazole ring formation [1].

In vitro enzymatic assays confirmed the nitric oxide-producing activity of purified 8-AzgA protein using N^G^-hydroxyl-L-arginine as substrate [1]. The detection of nitric oxide release through Griess reagent analysis provided direct evidence for the enzymatic function [1]. Furthermore, feeding experiments with sodium nitrite demonstrated that the functions of 8-AzgA and 8-AzgB could be chemically complemented, supporting their roles in reactive nitrogen species metabolism [1].

Radical SAM Enzyme Involvement

The radical S-adenosylmethionine enzyme 8-AzgG represents a critical component in the 8-azaguanine biosynthetic machinery, exhibiting homology to oxygen-independent coproporphyrinogen-III oxidase [1]. This enzyme belongs to the radical SAM superfamily, characterized by the conserved CxxxCxxC three-cysteine residue motif that coordinates a [4Fe-4S] cluster [1]. The iron-sulfur cluster facilitates the reductive cleavage of S-adenosylmethionine to generate highly reactive 5'-deoxyadenosyl radicals [1].

The radical SAM mechanism employed by 8-AzgG likely involves the abstraction of hydrogen atoms from substrate molecules to generate carbon-centered radicals [3]. These radical intermediates then participate in subsequent reactions leading to triazole ring formation. The enzyme's function cannot be replaced by simple chemical supplementation with sodium nitrite, indicating its specific catalytic role in the biosynthetic pathway [1]. The radical chemistry facilitated by 8-AzgG may be essential for activating the diaminopyrimidine substrate toward triazole formation.

Structural analysis of radical SAM enzymes reveals their dual utilization of S-adenosylmethionine as both a methyl donor and a source of 5'-deoxyadenosyl radicals [3]. The protein matrix plays a crucial role in orchestrating these reactions through different strategies to catalyze challenging methylations and radical transformations [3]. In the context of 8-azaguanine biosynthesis, 8-AzgG likely employs radical chemistry to facilitate the incorporation of nitrogen atoms into the triazole ring structure.

The involvement of radical SAM enzymes in 8-azaguanine biosynthesis represents an expanding understanding of their catalytic versatility beyond traditional methylation reactions [3]. These enzymes utilize the catalytic power of 5'-deoxyadenosyl radicals to perform diverse transformations in biosynthetic pathways, including the formation of nitrogen-nitrogen bonds [3]. The specific mechanism by which 8-AzgG contributes to triazole formation remains an active area of investigation.

Non-Enzymatic 1,2,3-Triazole Formation Mechanisms

The formation of the 1,2,3-triazole ring in 8-azaguanine involves both enzymatic and non-enzymatic processes, with the non-enzymatic component representing a unique aspect of natural product biosynthesis [1] [2]. In vitro experiments demonstrated that triazole formation can occur through chemical reactions between diaminopyrimidine precursors and reactive nitrogen species without enzymatic catalysis [1]. When 4-hydroxy-2,5,6-triaminopyrimidine was incubated with nitric oxide generator DEA NONOate or sodium nitrite at neutral pH, 8-azaguanine production was detected [1].

The proposed mechanism for non-enzymatic triazole formation involves the reaction of nitric oxide or its derivative dinitrogen trioxide (N₂O₃) with amino groups at neutral pH to form N-nitrosamine intermediates [1]. These N-nitrosamine compounds can undergo diazotization and subsequently react with a second amino group to generate the triazole ring structure [1]. Alternatively, radical intermediates of the diaminopyrimidine derivatives may form and react with nitric oxide to yield N-nitrosamine products that ultimately cyclize to form the triazole [1].

The non-enzymatic pathway demonstrates remarkable efficiency under physiological conditions, suggesting that the enzymatic machinery primarily serves to control the timing and specificity of triazole formation rather than to catalyze the ring-forming reaction itself [1]. This represents a departure from typical natural product biosynthesis where enzyme catalysis is essential for complex ring formation. The spontaneous nature of triazole formation under appropriate chemical conditions provides insight into potential prebiotic chemistry and the evolutionary origins of nitrogen-rich heterocycles.

The pH dependence of non-enzymatic triazole formation plays a crucial role in controlling the reaction outcome [1]. At acidic pH, dinitrogen trioxide formation from nitrite is favored, while neutral to slightly basic conditions promote the stability of amino substrates [1]. The optimal pH range for triazole formation (approximately pH 6.8) represents a balance between reactive nitrogen species generation and substrate stability [1]. This pH sensitivity may explain the cellular compartmentalization and temporal control observed in the enzymatic biosynthetic pathway.

Isotopic Tracer Studies on Guanine Incorporation

Isotopic tracer studies using carbon-14 labeled compounds provided fundamental insights into the biosynthetic origin of 8-azaguanine and the mechanism of triazole ring formation [4] [5] [6]. The pioneering studies by Hirasawa and Isono demonstrated that [2-¹⁴C] guanine was very efficiently incorporated into 8-azaguanine, while [8-¹⁴C] guanine showed no incorporation [4]. This differential incorporation pattern established that the carbon-8 position of guanine is replaced by nitrogen during 8-azaguanine biosynthesis, confirming the triazole structure formation mechanism [4].

The incorporation efficiency of [2-¹⁴C] guanine into 8-azaguanine was remarkably high, indicating that guanine serves as the primary precursor for the pyrimidine portion of the molecule [4]. The retention of carbon-2 from guanine demonstrates that the purine ring system undergoes selective modification rather than complete degradation and resynthesis [4]. This finding supported the hypothesis that 8-azaguanine formation involves the replacement of carbon-8 with nitrogen from an unknown source, now identified as nitric oxide-derived reactive nitrogen species [1].

Comparative studies using [2-¹⁴C] adenine revealed incorporation efficiency comparable to [2-¹⁴C] guanine, suggesting that adenine can serve as a precursor through purine interconversion pathways [4]. This observation indicates the involvement of purine salvage and interconversion mechanisms in 8-azaguanine biosynthesis [4]. The ability of both guanine and adenine to serve as precursors reflects the interconnected nature of purine metabolism and the accessibility of multiple biosynthetic routes.

The isotopic labeling studies provided crucial evidence for the proposed biosynthetic mechanism involving GTP as the starting substrate [4]. The incorporation pattern supported the model where GTP undergoes hydrolytic cleavage at the imidazole ring by GTP cyclohydrolase I, followed by replacement of carbon-8 with nitrogen to form the triazole structure [4]. These tracer studies established the foundation for subsequent molecular genetic and biochemical investigations that ultimately revealed the complete biosynthetic pathway.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2. Dhimitruka I, Eubank TD, Gross AC, Khramtsov VV. New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes. Bioorg Med Chem Lett. 2015 Oct 15;25(20):4593-6. doi: 10.1016/j.bmcl.2015.08.054. Epub 2015 Aug 21. PMID: 26320620; PMCID: PMC4592842.

3. Liu J, Ingale SA, Seela F. Guanine and 8-Azaguanine in Anomeric DNA Hybrid Base Pairs: Stability, Fluorescence Sensing, and Efficient Mismatch Discrimination with α-d-Nucleosides. Bioconjug Chem. 2018 Jul 18;29(7):2265-2277. doi: 10.1021/acs.bioconjchem.8b00261. Epub 2018 Jun 13. PMID: 29771499.

4. Meyers MB, Shin S. Specific resistance to 8-azaguanine in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase. Cytogenet Cell Genet. 1981;30(2):118-28. doi: 10.1159/000131598. PMID: 7273856.

5. Plagemann PG, Marz R, Wohlhueter RM, Graff JC, Zylka JM. Facilitated transport of 6-mercaptopurine and 6-thioguanine and non-mediated permeation of 8-azaguanine in Novikoff rat hepatoma cells and relationship to intracellular phosphoribosylation. Biochim Biophys Acta. 1981 Sep 21;647(1):49-62. doi: 10.1016/0005-2736(81)90294-7. PMID: 7197551.

Explore Compound Types